molecular formula C8H18ClSi B1588140 di-tert-Butylchlorosilane CAS No. 56310-18-0

di-tert-Butylchlorosilane

Cat. No. B1588140
CAS RN: 56310-18-0
M. Wt: 177.76 g/mol
InChI Key: PRWJWJFNTJLFKK-UHFFFAOYSA-N
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Description

Di-tert-Butylchlorosilane is a chemical compound with the molecular formula C8H19ClSi . It is commonly used in laboratory settings and in the manufacture of various substances .


Synthesis Analysis

Di-tert-butylchlorosilane can be synthesized by the chlorination of di-tert-butylsilane or by treating silicon tetrachloride with tert-butyllithium .


Molecular Structure Analysis

The molecular weight of di-tert-Butylchlorosilane is 178.77 g/mol . Its molecular formula is C8H19ClSi . The InChI Key for this compound is PRWJWJFNTJLFKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Di-tert-butylchlorosilane is used as a reagent for preparing siliranes and protecting diols . It can also be used to synthesize di-tert-butyl (chloro)silicon .


Physical And Chemical Properties Analysis

Di-tert-Butylchlorosilane is a clear, colorless liquid . It has a density of 0.884 g/mL at 25°C , a boiling point of 82-84 °C/45 mmHg , and a refractive index (n20/D) of 1.441 . It is also noted to be moisture sensitive .

Scientific Research Applications

It’s used in the synthesis of other chemical compounds and could potentially have applications in various fields of scientific research, such as organic chemistry, materials science, and pharmaceuticals. For instance, it can be used for preparing siliranes and protecting diols .

  • Protection/Deprotection Reagents : Di-tert-butylchlorosilane is used as a protection and deprotection reagent in organic synthesis . This involves protecting a reactive group in a molecule while other reactions are performed, then removing the protecting group when no longer needed .

  • Material-Binding Peptides : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . Di-tert-butylchlorosilane could potentially be used in the synthesis of these peptides .

  • Synthesis of Other Chemical Compounds : Di-tert-butylchlorosilane can be used in the synthesis of other chemical compounds . For instance, it can be used to prepare siliranes , which are cyclic compounds containing a silicon atom and two carbon atoms .

  • Protection/Deprotection Reagents : Di-tert-butylchlorosilane is used as a protection and deprotection reagent in organic synthesis . This involves protecting a reactive group in a molecule while other reactions are performed, then removing the protecting group when no longer needed .

  • Material-Binding Peptides : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . Di-tert-butylchlorosilane could potentially be used in the synthesis of these peptides .

  • Synthesis of Other Chemical Compounds : Di-tert-butylchlorosilane can be used in the synthesis of other chemical compounds . For instance, it can be used to prepare siliranes , which are cyclic compounds containing a silicon atom and two carbon atoms .

Safety And Hazards

Di-tert-Butylchlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . In contact with water, it releases flammable gases . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

InChI

InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJWJFNTJLFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422597
Record name di-tert-Butylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-tert-Butylchlorosilane

CAS RN

56310-18-0
Record name di-tert-Butylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-t-butylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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